molecular formula C23H21N3O B297125 5-(2-methoxynaphthalen-1-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

5-(2-methoxynaphthalen-1-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

Cat. No. B297125
M. Wt: 355.4 g/mol
InChI Key: DHJNNZKXFSOHQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-methoxynaphthalen-1-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline, also known as DMXAA, is a synthetic compound that has gained attention for its potential use in cancer treatment. This compound was first synthesized in 1988 by scientists at the University of Auckland, New Zealand. Since then, DMXAA has been extensively studied for its anti-cancer properties.

Mechanism of Action

5-(2-methoxynaphthalen-1-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline works by activating the STING (Stimulator of Interferon Genes) pathway. This pathway is a key component of the innate immune system that is responsible for detecting and responding to viral and bacterial infections. When 5-(2-methoxynaphthalen-1-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline is administered, it activates the STING pathway, leading to the production of interferons and other cytokines.
Biochemical and Physiological Effects:
5-(2-methoxynaphthalen-1-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to have a number of biochemical and physiological effects. It induces the production of cytokines, which activate immune cells and promote the destruction of cancer cells. 5-(2-methoxynaphthalen-1-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline also inhibits the growth of blood vessels that supply nutrients to tumors, a process known as anti-angiogenesis. Additionally, 5-(2-methoxynaphthalen-1-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

5-(2-methoxynaphthalen-1-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been extensively studied, and its mechanism of action is well understood. However, 5-(2-methoxynaphthalen-1-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has some limitations. It has been shown to be toxic in certain animal models, which has limited its use in clinical trials. Additionally, its mechanism of action is complex, which makes it difficult to predict its effects in different cancer types.

Future Directions

There are several future directions for research on 5-(2-methoxynaphthalen-1-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline. One area of interest is in combination therapy. 5-(2-methoxynaphthalen-1-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to have synergistic effects with other anti-cancer agents, such as chemotherapy and radiation therapy. Another area of interest is in the development of more potent and selective STING agonists. Finally, there is interest in studying the effects of 5-(2-methoxynaphthalen-1-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline in different cancer types, as its mechanism of action may vary depending on the type of cancer.

Synthesis Methods

5-(2-methoxynaphthalen-1-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline can be synthesized through a multi-step process starting from 2-methoxynaphthalene. The synthesis involves the formation of a pyrazoloquinazoline ring system through a condensation reaction. The final step of the synthesis involves the oxidation of the compound to form 5-(2-methoxynaphthalen-1-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline.

Scientific Research Applications

5-(2-methoxynaphthalen-1-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been extensively studied for its anti-cancer properties. It has been shown to have potent anti-tumor activity in preclinical models of cancer. 5-(2-methoxynaphthalen-1-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline works by activating the immune system to attack cancer cells. It does this by inducing the production of cytokines, which are signaling molecules that activate immune cells.

properties

Molecular Formula

C23H21N3O

Molecular Weight

355.4 g/mol

IUPAC Name

5-(2-methoxynaphthalen-1-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C23H21N3O/c1-14-8-10-19-18(12-14)20-13-15(2)25-26(20)23(24-19)22-17-7-5-4-6-16(17)9-11-21(22)27-3/h4-13,23,25H,1-3H3

InChI Key

DHJNNZKXFSOHQJ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC2=C3C=C(NN3C(N=C2C=C1)C4=C(C=CC5=CC=CC=C54)OC)C

SMILES

CC1=CC2=C3C=C(NN3C(N=C2C=C1)C4=C(C=CC5=CC=CC=C54)OC)C

Canonical SMILES

CC1=CC2=C3C=C(NN3C(N=C2C=C1)C4=C(C=CC5=CC=CC=C54)OC)C

Origin of Product

United States

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